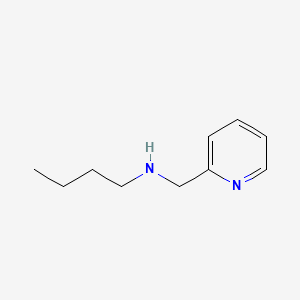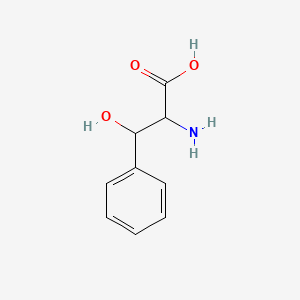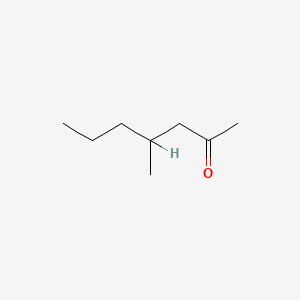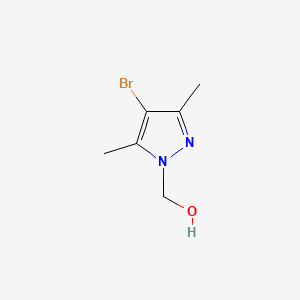
(4-溴-3,5-二甲基-1H-吡唑-1-基)甲醇
描述
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol is a useful research compound. Its molecular formula is C6H9BrN2O and its molecular weight is 205.05 g/mol. The purity is usually 95%.
The exact mass of the compound (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87543. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
联吡唑的合成
该化合物是合成1,4'-联吡唑的先驱体 。联吡唑以其多样的药理活性而闻名,包括抗炎、抗菌和抗癌特性。
六配位配合物的制备
它用于与二甲基和二乙烯基二氯化锡反应制备固体六配位配合物 。这些配合物在材料科学和催化领域具有潜在的应用。
药物化合物的开发
该化合物用于合成各种药物化合物 。其溴原子可以在交叉偶联反应中被取代,从而产生具有潜在治疗作用的新分子。
生物活性研究
研究人员利用该化合物研究其生物活性。 它可能作为某些生物途径的抑制剂,这对于开发新药至关重要 。
分子对接研究
它用于分子对接研究,以预测分子与蛋白质活性位点的取向 。这对理解药物与受体之间的相互作用和设计更有效的药物至关重要。
作用机制
Target of Action
It’s known that 4-substituted pyrazoles, a group to which this compound belongs, can act as inhibitors of liver alcohol dehydrogenase .
Mode of Action
It’s suggested that 4-substituted pyrazoles can inhibit the activity of liver alcohol dehydrogenase , an enzyme involved in the metabolism of alcohols.
Biochemical Pathways
Given its potential inhibitory effect on liver alcohol dehydrogenase , it could impact the alcohol metabolism pathway.
Result of Action
As a potential inhibitor of liver alcohol dehydrogenase , it could potentially affect the metabolism of alcohols in the body.
生化分析
Biochemical Properties
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit oxidative phosphorylation and ATP-32P exchange reactions . Additionally, it affects energy-dependent and independent calcium uptake . These interactions suggest that (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol can modulate cellular energy metabolism and calcium signaling pathways.
Cellular Effects
The effects of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to reduce acetylcholinesterase activity, which is crucial for neural transmission . This reduction can lead to significant behavioral changes and impairments in body movement . Moreover, the compound’s impact on oxidative stress markers like malondialdehyde indicates its role in modulating oxidative stress responses .
Molecular Mechanism
At the molecular level, (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase results in the enzyme’s reduced activity . Additionally, the compound’s structure allows it to participate in tautomerism, which can influence its reactivity and biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that its neurotoxic potentials can be observed over extended periods, affecting both behavioral parameters and biochemical markers . The compound’s stability under various conditions ensures its consistent activity during experiments .
Dosage Effects in Animal Models
The effects of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxicity. For instance, a dose-dependent increase in malondialdehyde concentration has been observed, although statistically insignificant . This indicates that while the compound can modulate oxidative stress, its effects are dose-dependent and require careful monitoring.
Metabolic Pathways
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. The compound’s role in oxidative phosphorylation and calcium uptake suggests its involvement in energy metabolism and signaling pathways . These interactions highlight its potential as a modulator of metabolic processes.
Transport and Distribution
The transport and distribution of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol within cells and tissues are essential for its activity. The compound’s interaction with transporters and binding proteins determines its localization and accumulation. Studies have shown that it can be distributed across various cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol plays a crucial role in its activity. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles. This localization can affect its function, as seen in its interaction with acetylcholinesterase in the nervous system . Understanding its subcellular distribution is vital for elucidating its mechanism of action.
属性
IUPAC Name |
(4-bromo-3,5-dimethylpyrazol-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2O/c1-4-6(7)5(2)9(3-10)8-4/h10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUHCXLBXSSWLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CO)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40241091 | |
| Record name | 4-Bromo-3,5-dimethyl-1H-pyrazole-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40241091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94230-83-8 | |
| Record name | 4-Bromo-3,5-dimethyl-1H-pyrazole-1-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94230-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3,5-dimethyl-1H-pyrazole-1-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094230838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 94230-83-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87543 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromo-3,5-dimethyl-1H-pyrazole-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40241091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3,5-dimethyl-1H-pyrazole-1-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Bromo-3,5-dimethyl-1H-pyrazole-1-methanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA3EAF5R5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


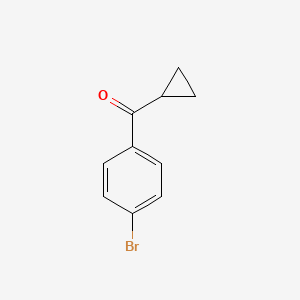
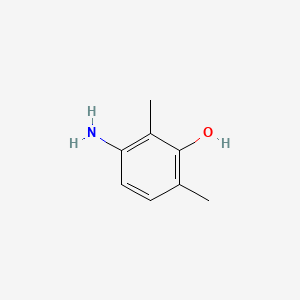
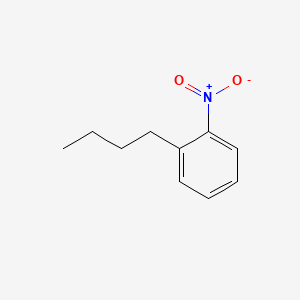
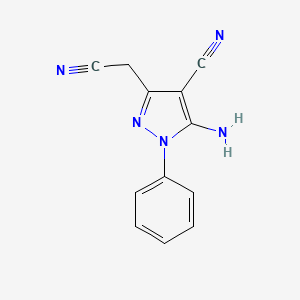
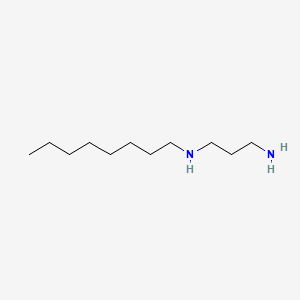

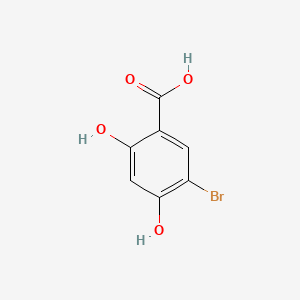

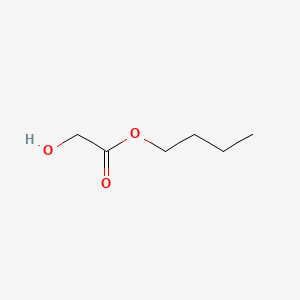

![1-Bicyclo[2.2.1]hept-2-ylethanone](/img/structure/B1266384.png)
